Cas no 36422-63-6 (Benzoxazole, 2,2'-[(1E)-1,2-ethenediyldi-4,1-phenylene]bis- (9CI))
Benzoxazole, 2,2'-[(1E)-1,2-ethenediyldi-4,1-phenylene]bis- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Benzoxazole, 2,2'-[(1E)-1,2-ethenediyldi-4,1-phenylene]bis- (9CI)
- 2,2'-(1,2-ETHENEDIYLDI-4,1-PHENYLENE)BISBENZOXAZOLE
- 2,2'-(4,4'-ethene-1,2-diyl-diphenyl)-bis-benzooxazole
- 4,4'-[[1,1'-BIPHENYL]-4,4'-DIYLBIS(AZO)]BIS-1,3-BENZENEDIOL
- 4,4'-Bis-(2,4-dihydroxy-phenylazo)-biphenyl
- 4,4'-Bis-(2-benzoxazolyl)stilben
- 4,4'-bis(2-benzoxazolyl)stilbene
- 4,4'-bis(2-benzoxazolyl)-stilbene
- 4,4'-Bis-< 2,4-dihydroxy-phenylazo> -biphenyl
- 4,4'-di(2-benzoxazolyl)stilbene
- 4.4'-Bis-< 2-benzoxazolyl> -stilben
- AG-G-36296
- CTK5B9518
- AKOS015855806
- 4,4'-Bis(2-benzoxazolyl)stilbene, 97%
- 2,2-ETHENEDIYLDI-4,1-PHENYLENE)BISBENZOXAZOLE
- 128BY3ERD5
- NSC252132
- MFCD00022846
- 2,2/'-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole
- 4,4'-BIS(2-BENZOXAZOLYL)STILBENE, TRANS-
- Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis-, (E)-
- Q27251389
- AC-10112
- FLUORESCENT BRIGHTENER 393 [INCI]
- (E)-1,2-bis(4-(benzo[d]oxazol-2-yl)phenyl)ethene
- EASTOBRITE OB 1
- P,P'-BIS(2-BENZOXAZOLYL)STILBENE
- (e)-4,4'-bis(1,3-benzoxazol-2-yl)stilbene
- AS-15150
- HY-W010949
- 1,2-Bis(4-(benzo[d]oxazol-2-yl)phenyl)ethene
- Fluorescent brightener 393
- Fluorescent brightener OB-1
- benzoxazole, 2,2'-[1,2-ethenediyldi-4,1-phenylene]bis-
- Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis-
- OPTICAL BRIGHTENER 1
- 36422-63-6
- A809418
- 2-[4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole
- UNII-128BY3ERD5
- DTXSID10892019
- NSC-252132
- CI 40674
- CS-W011665
- 1533-45-5
- 2,2'-[(1E)-1,2-Ethenediyldi-4,1-phenylene]bis[benzoxazole]
- E)-4,4'-Bis(1,3-benzoxazol-2-yl)stilbene
- Fluorescent brighter OB-1
- C.I. FLUORESCENT BRIGHTENER 393
- ORACIQIJMCYPHQ-MDZDMXLPSA-N
- 2,2'-(Vinylenedi-4-phenylene)bis(benzoxazole)
- SCHEMBL231011
- 2,2'-(vinylenedi-p-phenylene)bis(benzoxazole)
- EINECS 216-245-3
- 2,2'-(Vinylenedi-p-phenylene)bisbenzoxazole
- 4,4 inverted exclamation marka-Bis(2-benzoxazolyl)stilbene
- D88958
-
- MDL: MFCD00022846
- Inchi: 1S/C28H18N2O2/c1-3-7-25-23(5-1)29-27(31-25)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)28-30-24-6-2-4-8-26(24)32-28/h1-18H/b10-9+
- InChI Key: ORACIQIJMCYPHQ-MDZDMXLPSA-N
- SMILES: O1C2C=CC=CC=2N=C1C1C=CC(/C=C/C2C=CC(=CC=2)C2=NC3C=CC=CC=3O2)=CC=1
Computed Properties
- Exact Mass: 414.13694
- Monoisotopic Mass: 414.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 32
- Rotatable Bond Count: 4
- Complexity: 583
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.2
- Topological Polar Surface Area: 52.1Ų
Experimental Properties
- PSA: 52.06
- LogP: 7.47340
Benzoxazole, 2,2'-[(1E)-1,2-ethenediyldi-4,1-phenylene]bis- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P007A9N-25g |
Benzoxazole, 2,2'-[(1E)-1,2-ethenediyldi-4,1-phenylene]bis- (9CI) |
36422-63-6 | 98% | 25g |
$29.00 | 2024-05-04 | |
| 1PlusChem | 1P007A9N-100g |
Benzoxazole, 2,2'-[(1E)-1,2-ethenediyldi-4,1-phenylene]bis- (9CI) |
36422-63-6 | 98% | 100g |
$31.00 | 2024-05-04 | |
| Aaron | AR007AHZ-25g |
Benzoxazole, 2,2'-[(1E)-1,2-ethenediyldi-4,1-phenylene]bis- (9CI) |
36422-63-6 | 98% | 25g |
$9.00 | 2023-12-15 | |
| Aaron | AR007AHZ-100g |
Benzoxazole, 2,2'-[(1E)-1,2-ethenediyldi-4,1-phenylene]bis- (9CI) |
36422-63-6 | 98% | 100g |
$29.00 | 2023-12-15 |
Benzoxazole, 2,2'-[(1E)-1,2-ethenediyldi-4,1-phenylene]bis- (9CI) Related Literature
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Zhijiang Wu,Yansheng Xu,Mianchang Li,Xindong Guo,Yanping Xian,Hao Dong Anal. Methods 2016 8 1052
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Antonella Battisti,Matteo Ambrosetti,Giacomo Ruggeri,Chiara Cappelli,Andrea Pucci Phys. Chem. Chem. Phys. 2018 20 26249
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Andrea Pucci,Francesca Signori,Ranieri Bizzarri,Simona Bronco,Giacomo Ruggeri,Francesco Ciardelli J. Mater. Chem. 2010 20 5843
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Francesca Martini,Silvia Borsacchi,Marco Geppi,Giacomo Ruggeri,Andrea Pucci Polym. Chem. 2014 5 828
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Charles E. Sing,Jill Kunzelman,Christoph Weder J. Mater. Chem. 2009 19 104
Additional information on Benzoxazole, 2,2'-[(1E)-1,2-ethenediyldi-4,1-phenylene]bis- (9CI)
Research Briefing on Benzoxazole, 2,2'-[(1E)-1,2-ethenediyldi-4,1-phenylene]bis- (9CI) and CAS 36422-63-6: Recent Advances and Applications
In recent years, the compound Benzoxazole, 2,2'-[(1E)-1,2-ethenediyldi-4,1-phenylene]bis- (9CI), with the CAS number 36422-63-6, has garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing aims to synthesize the latest findings on this compound, highlighting its structural properties, synthesis methods, biological activities, and potential therapeutic applications. The insights provided here are based on a comprehensive review of peer-reviewed articles, patents, and industry reports published within the last five years.
The benzoxazole scaffold is known for its versatile pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific derivative under discussion, with its unique ethenediyl-bridged biphenylene structure, exhibits enhanced stability and binding affinity to biological targets. Recent studies have focused on optimizing its synthesis to improve yield and purity, with novel catalytic methods showing promise in reducing by-products and reaction times.
One of the most notable advancements is the application of CAS 36422-63-6 in targeted cancer therapies. In vitro and in vivo studies have demonstrated its ability to inhibit key signaling pathways involved in tumor proliferation, such as the PI3K/AKT/mTOR axis. Additionally, its fluorescence properties have been exploited in bioimaging, enabling real-time tracking of drug distribution and cellular uptake. These dual functionalities make it a valuable candidate for theranostic applications.
Further research has explored the compound's potential in combating antibiotic-resistant bacteria. Its mechanism of action involves disrupting bacterial cell membranes and inhibiting efflux pumps, which are critical for resistance development. Preliminary results suggest synergistic effects when combined with conventional antibiotics, offering a new strategy to address the global antimicrobial resistance crisis.
Despite these promising findings, challenges remain in scaling up production and ensuring biocompatibility for clinical use. Ongoing studies are investigating nanoformulations to enhance solubility and reduce toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into viable therapeutics.
In conclusion, Benzoxazole, 2,2'-[(1E)-1,2-ethenediyldi-4,1-phenylene]bis- (9CI) (CAS 36422-63-6) represents a multifaceted compound with broad applications in drug development and diagnostics. Its continued exploration underscores the importance of interdisciplinary research in advancing chemical biology and medicine. Future directions include structure-activity relationship studies to refine its pharmacological profile and expand its therapeutic repertoire.
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